molecular formula C32H24N2 B14554100 4,6-Bis[(6-methylnaphthalen-2-yl)methyl]benzene-1,3-dicarbonitrile CAS No. 62097-25-0

4,6-Bis[(6-methylnaphthalen-2-yl)methyl]benzene-1,3-dicarbonitrile

Cat. No.: B14554100
CAS No.: 62097-25-0
M. Wt: 436.5 g/mol
InChI Key: HRJXWLVMQRVMMD-UHFFFAOYSA-N
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Description

4,6-Bis[(6-methylnaphthalen-2-yl)methyl]benzene-1,3-dicarbonitrile is a complex organic compound known for its unique structural properties It consists of a benzene ring substituted with two naphthalene groups and two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis[(6-methylnaphthalen-2-yl)methyl]benzene-1,3-dicarbonitrile typically involves multi-step organic reactions. One common method includes the alkylation of benzene-1,3-dicarbonitrile with 6-methylnaphthalene derivatives under Friedel-Crafts conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride, and the process requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis[(6-methylnaphthalen-2-yl)methyl]benzene-1,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the conversion of cyano groups to primary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4,6-Bis[(6-methylnaphthalen-2-yl)methyl]benzene-1,3-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4,6-Bis[(6-methylnaphthalen-2-yl)methyl]benzene-1,3-dicarbonitrile involves its interaction with specific molecular targets. The compound can engage in π-π stacking interactions with aromatic systems, influencing the electronic properties of materials. Additionally, the cyano groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Bis[(naphthalen-2-yl)methyl]benzene-1,3-dicarbonitrile
  • 4,6-Bis[(6-methylnaphthalen-1-yl)methyl]benzene-1,3-dicarbonitrile

Uniqueness

4,6-Bis[(6-methylnaphthalen-2-yl)methyl]benzene-1,3-dicarbonitrile is unique due to the presence of 6-methylnaphthalene groups, which impart distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of materials with specific electronic characteristics.

Properties

CAS No.

62097-25-0

Molecular Formula

C32H24N2

Molecular Weight

436.5 g/mol

IUPAC Name

4,6-bis[(6-methylnaphthalen-2-yl)methyl]benzene-1,3-dicarbonitrile

InChI

InChI=1S/C32H24N2/c1-21-3-7-27-13-23(5-9-25(27)11-21)15-29-17-30(32(20-34)18-31(29)19-33)16-24-6-10-26-12-22(2)4-8-28(26)14-24/h3-14,17-18H,15-16H2,1-2H3

InChI Key

HRJXWLVMQRVMMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)CC3=CC(=C(C=C3C#N)C#N)CC4=CC5=C(C=C4)C=C(C=C5)C

Origin of Product

United States

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